Azido-PEG1-CH2CO2-NHS
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5/c9-11-10-3-4-16-5-8(15)17-12-6(13)1-2-7(12)14/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDOCGOPXOETIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preamble to Heterobifunctional Polyethylene Glycol Linkers in Modern Chemical Biology
Contextualization of Functionalized Linkers in Bioconjugation Chemistry
Bioconjugation, the covalent linking of two or more molecules, is a cornerstone of modern life sciences. numberanalytics.com It allows for the creation of novel molecular constructs with tailored properties, such as antibody-drug conjugates (ADCs) that combine the targeting specificity of an antibody with the therapeutic potency of a small molecule drug. americanpharmaceuticalreview.com The success of bioconjugation hinges on the use of functionalized linkers that can bridge the desired molecules with high efficiency and selectivity. spirochem.com
Evolution and Significance of Azide- and N-Hydroxysuccinimide (NHS) Ester-Bearing Reagents
The development of reagents bearing azide (B81097) (N₃) and N-hydroxysuccinimide (NHS) ester functionalities represents a significant milestone in bioconjugation chemistry. The azide group is a key player in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org Azides are particularly valued for their bioorthogonality, meaning they are unreactive with most biological molecules, ensuring that conjugation reactions are highly specific. nih.govacs.org They can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. wikipedia.orgnih.govmedchemexpress.com
N-Hydroxysuccinimide esters, on the other hand, are highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. nih.govthermofisher.com This reactivity allows for the straightforward attachment of the linker to a wide range of biomolecules under mild, aqueous conditions. nih.gov The combination of an azide and an NHS ester in a single molecule creates a powerful heterobifunctional tool for bioconjugation. baseclick.eu
The Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Enhancing Conjugate Attributes
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.com When incorporated as a spacer in a linker, PEG imparts several beneficial properties to the resulting conjugate. rsc.orginterchim.fr
Key attributes enhanced by PEG spacers include:
Increased Solubility: Many biomolecules and small molecule drugs are hydrophobic and prone to aggregation in aqueous environments. The hydrophilic nature of PEG can significantly improve the solubility of the conjugate, which is crucial for both in vitro handling and in vivo applications. rsc.orglifetein.comthermofisher.com
Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugate from the host's immune system and reducing the likelihood of an immune response. chempep.comthermofisher.com
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the body. rsc.org
Enhanced Stability: The flexible nature of the PEG chain can provide steric hindrance, protecting the conjugated molecules from enzymatic degradation. interchim.fr
Tunable Length: The length of the PEG spacer can be precisely controlled, allowing for the optimization of the distance between the conjugated molecules to achieve the desired biological activity. chempep.comrsc.org
Foundational Principles of Biorthogonal Conjugation Strategies
Biorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgnih.gov This concept is central to the utility of Azido-PEG1-CH2CO2-NHS. The azide group is a prime example of a bioorthogonal functional group, as it is virtually absent in biological systems and does not react with endogenous molecules. nih.gov
The primary biorthogonal reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.org This reaction can be performed in two main ways:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction, often referred to as a "click reaction," utilizes a copper(I) catalyst to dramatically accelerate the rate of cycloaddition. organic-chemistry.orgnih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC was developed. This method employs a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a metal catalyst. nih.govmagtech.com.cnacs.org
The bioorthogonal nature of these reactions allows for the highly specific labeling and conjugation of molecules in complex biological environments, including on the surface of living cells and even within living organisms. nih.govacs.org
Scope and Academic Relevance of this compound in Research Paradigms
This compound is a versatile tool with broad applications in chemical biology and related fields. Its heterobifunctional nature allows for a two-step conjugation strategy. First, the NHS ester is used to attach the linker to a primary amine-containing molecule, such as a protein or peptide. axispharm.combroadpharm.com This introduces an azide handle onto the molecule of interest. Subsequently, the azide can be used for a bioorthogonal click reaction with an alkyne-modified molecule. medchemexpress.com
This strategy has been employed in a variety of research contexts, including:
PROTAC Development: this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. targetmol.commedchemexpress.comgentaur.esmedchemexpress.com
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to antibodies for targeted cancer therapy. americanpharmaceuticalreview.commdpi.com
Molecular Imaging: Fluorophores or other imaging agents can be conjugated to targeting moieties for in vivo imaging applications. nih.gov
Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces for the development of biosensors and other diagnostic tools. baseclick.eu
The commercial availability of this compound and related compounds with varying PEG lengths underscores their importance and widespread use in the research community. axispharm.combroadpharm.com
Compound Information Table
| Compound Name | Abbreviation | Key Functional Groups |
| This compound | - | Azide, PEG, NHS Ester |
| N-Hydroxysuccinimide | NHS | Succinimide |
| Polyethylene Glycol | PEG | Ether |
| Proteolysis Targeting Chimera | PROTAC | Varies |
| Antibody-Drug Conjugate | ADC | Varies |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H10N4O5 |
| Molecular Weight | 242.19 g/mol |
| CAS Number | 1480545-09-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Purity | ≥95% |
| Storage | -20°C, dry, inert gas |
Data sourced from commercially available information.
Strategic Approaches to the Chemical Synthesis of Azido Peg1 Ch2co2 Nhs and Analogues
Methodologies for Azide (B81097) Moiety Introduction
The azide group is a versatile functional group in bioconjugation, primarily due to its participation in highly selective "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com Its introduction into a molecular scaffold requires methods that are both efficient and compatible with other functional groups present in the precursor molecules.
The synthesis of an azide moiety typically proceeds through the nucleophilic substitution of a suitable precursor. A common and effective strategy involves the conversion of a primary alcohol into a better leaving group, such as a tosylate or a halide, which is subsequently displaced by an azide ion (from a source like sodium azide, NaN₃). rsc.org This Sɴ2-type reaction pathway is a foundational method for creating alkyl azides. rsc.org
| Precursor Functional Group | Reagent for Derivatization | Intermediate | Reagent for Azide Introduction | Product | Reference |
| Alcohol (R-OH) | Tosyl chloride (TsCl) | Tosylate (R-OTs) | Sodium Azide (NaN₃) | Azide (R-N₃) | rsc.org |
| Alkyl Halide (R-X) | - | - | Sodium Azide (NaN₃) | Azide (R-N₃) | researchgate.net |
| Aniline (Ar-NH₂) | Sodium Nitrite (NaNO₂), HCl | Diazonium Salt (Ar-N₂⁺) | Sodium Azide (NaN₃) | Aryl Azide (Ar-N₃) | mdpi.com |
| Xanthate | - | - | Benzenesulfonyl azide | Azide | libretexts.org |
This table provides an interactive overview of common precursor derivatization routes for azide synthesis.
The ability to form an azide group without affecting other sensitive functionalities in a molecule is critical. The azide group itself is relatively inert to many common reaction conditions, making it a "bioorthogonal" handle that can be introduced and then specifically reacted in a complex chemical environment. pnas.org This chemoselectivity allows for its incorporation into proteins, for example, by replacing methionine with its surrogate, azidohomoalanine, which can then be selectively modified via Staudinger ligation. pnas.org
Catalytic systems have been developed to enhance selectivity. For example, an iron(III) chloride (FeCl₃) catalyst enables a one-pot, three-component synthesis of homoallylic azides from aldehydes with excellent chemoselectivity. rsc.org The development of reactions like the Sulfur–Azide Exchange (SuAEx), which shows a distinct preference for phenolic hydroxyls over aliphatic alcohols, further demonstrates the potential for highly selective azide functionalization in complex molecules. bohrium.comacs.org The unique reactivity of azides allows them to survive cellular metabolism and react selectively with specific partners like phosphines, underscoring their utility in complex systems. pnas.org
Precursor Derivatization and Functional Group Interconversion Routes
Synthesis and Activation of N-Hydroxysuccinimide (NHS) Ester Termini
The NHS ester is one of the most widely used activated ester functionalities for bioconjugation. thieme-connect.dethieme-connect.com It reacts efficiently with primary amines on biomolecules, such as the lysine (B10760008) residues in proteins, to form stable amide bonds. nih.govwindows.net The synthesis of the NHS ester terminus of the linker is a crucial activation step.
The most common strategy for synthesizing NHS esters involves the activation of a carboxylic acid precursor. thieme-connect.de Traditionally, this is achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.net While effective, this method can produce urea (B33335) byproducts that complicate purification. nih.govresearchgate.net
To circumvent these issues, several alternative methods have been developed. thieme-connect.dethieme-connect.com These include:
Anhydride-based methods: Using reagents like N,N′-disuccinimidyl carbonate (DSC) to activate the carboxylic acid. nih.govresearchgate.net
Carbodiimide-free coupling: A method employing a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) provides a simple and cost-effective way to form NHS esters at room temperature. organic-chemistry.orgacs.org
Direct conversion from other functional groups: Alcohols and aldehydes can be converted directly to NHS esters under oxidizing conditions using reagents like 2-iodobenzoic acid (IBX). thieme-connect.com
| Activation Method | Key Reagents | Advantages | Disadvantages | Reference(s) |
| Carbodiimide Coupling | Carboxylic Acid, NHS, DCC/EDC | Widespread use, well-established | Urea byproduct, potential allergenicity | nih.govresearchgate.net |
| Anhydride Activation | Carboxylic Acid, DSC | No urea byproduct | DSC must be handled with care | nih.govresearchgate.net |
| Phosphine (B1218219)/Iodine Activation | Carboxylic Acid, NHS, PPh₃, I₂, Et₃N | Carbodiimide-free, cost-effective, mild conditions | Stoichiometric phosphine oxide byproduct | organic-chemistry.orgacs.org |
| Oxidation of Alcohols/Aldehydes | Alcohol/Aldehyde, NHS, IBX | Direct conversion from other functional groups | Requires specific oxidizing agent | thieme-connect.com |
This interactive table compares different methods for the activation of carboxylic acids to form N-Hydroxysuccinimide esters.
Achieving high yield and purity in NHS ester synthesis and its subsequent coupling reactions requires careful optimization of several parameters. The hydrolysis of the NHS ester is a competing reaction, making control of the reaction environment essential. lumiprobe.com
Key factors for optimization include:
pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal range is typically pH 8.3-8.5. lumiprobe.com At lower pH, the amine is protonated and non-reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly. lumiprobe.com
Solvent: While aqueous buffers are common, many organic linkers have poor water solubility. lumiprobe.com A water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) is often used to first dissolve the NHS ester before it is added to the reaction mixture. windows.netlumiprobe.com Studies have shown that optimizing the concentration of DMSO (e.g., to 45-55%) can significantly improve labeling efficiency. nih.govresearchgate.net
Concentration of Reactants: The molar ratio of the NHS ester to the amine-containing substrate is a critical variable. A molar excess of the NHS ester is typically used to drive the reaction to completion. windows.net Optimizing the concentrations of both reactants can dramatically increase yields. nih.govresearchgate.net
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. windows.netlumiprobe.com Phosphate or bicarbonate buffers are commonly used. lumiprobe.com
Time and Temperature: Reaction times can range from 30-60 minutes at room temperature to several hours on ice. windows.net The optimal time depends on the specific reactants and concentrations, as seen in a study where a 30-hour incubation was found to be ideal for a particular conjugation. nih.gov
| Parameter | Optimal Range/Condition | Rationale | Reference(s) |
| pH | 8.3 - 8.5 | Balances amine reactivity with NHS ester stability | lumiprobe.com |
| Solvent | Aqueous buffer (e.g., PBS, Bicarbonate) with co-solvent (e.g., DMSO, DMF) if needed | Ensures solubility of reactants while maintaining pH | windows.netlumiprobe.com |
| Reactant Ratio | Molar excess of NHS-ester (e.g., 20-fold) | Drives reaction towards completion | windows.net |
| Temperature | Room Temperature or On Ice | Controls reaction rate and stability of reagents | windows.net |
| Reaction Time | 30 minutes to several hours | Depends on substrate and concentration; requires optimization | windows.netnih.gov |
This interactive table summarizes key reaction conditions that require optimization for high-yield synthesis and conjugation of NHS esters.
Carboxylic Acid Precursor Activation and Esterification
Considerations for PEG Chain Length Specificity (e.g., PEG1) and Monodispersity in Synthesis
The "PEG1" designation in Azido-PEG1-CH2CO2-NHS signifies a discrete molecule with a single, precisely defined ethylene (B1197577) glycol unit, not a polymer. This requires a synthetic approach that builds the molecule step-by-step, rather than through polymerization, to ensure monodispersity. sigmaaldrich.com Monodisperse PEGs are single chemical compounds with a specific molecular weight, which is a critical requirement for their use in pharmaceutical applications and as well-defined linkers. sigmaaldrich.comrsc.org
The synthesis of monodisperse PEGs is more resource-intensive than polymerization but is essential for creating pure, homogenous products. rsc.org Stepwise synthesis is the dominant strategy, often involving the iterative coupling of protected PEG units. chempep.combeilstein-journals.org A common historical approach involves using an acid-labile protecting group like dimethoxytrityl (DMTr), which requires a three-step elongation cycle: deprotection, deprotonation, and coupling. beilstein-journals.org More recent innovations have streamlined this process. For example, the use of a base-labile protecting group enables a one-pot, two-step elongation cycle (deprotection and coupling), significantly improving efficiency and reducing cost. beilstein-journals.org The development of chromatography-free methods to produce key intermediates, such as oligo(ethylene glycol) mono-p-toluenesulfonates, also facilitates the large-scale synthesis of various heterobifunctional monodisperse PEG derivatives. rsc.org
| Synthetic Strategy | Key Features | Number of Steps per Elongation Cycle | Reference |
| Traditional Stepwise Synthesis | Uses acid-labile protecting groups (e.g., DMTr). | 3 (Deprotection, Deprotonation, Coupling) in two pots. | beilstein-journals.org |
| One-Pot Stepwise Synthesis | Uses base-labile protecting groups (e.g., phenethyl). | 2 (Deprotection, Coupling) in one pot. | beilstein-journals.org |
| Convergent Synthesis | Pre-formed PEG segments are connected. | Varies | chempep.com |
This interactive table compares different synthetic strategies for producing monodisperse PEG linkers.
Chromatographic and Spectroscopic Methods for Synthetic Intermediate Analysis (excluding basic compound identification)
The synthesis of complex molecules such as this compound necessitates rigorous analytical oversight at each synthetic step to ensure the purity and structural integrity of intermediates. Beyond basic compound identification, a suite of chromatographic and spectroscopic techniques are employed to monitor reaction progress, quantify conversion, and identify potential byproducts. This section details the advanced analytical methodologies crucial for the successful synthesis of the target compound and its analogues.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for monitoring the transformation of functional groups throughout the synthetic sequence. nih.govnih.gov For instance, during the conversion of a hydroxyl-terminated PEG to its mesylate intermediate, the appearance of a characteristic signal for the methylene (B1212753) protons adjacent to the mesylate group (around δH 4.37 ppm) and the disappearance of the hydroxyl proton signal confirms the reaction's progress. nih.gov Subsequently, the successful conversion of the mesylate to an azido-terminated PEG is verified by the shift of this methylene proton resonance to approximately δH 3.37 ppm. nih.gov Quantitative ¹H NMR can also be used to determine the degree of functionalization by comparing the integration of signals from the PEG backbone with those of the terminal functional groups. nih.govmdpi.com
In cases where the proton signals of the terminal groups are obscured by the broad PEG manifold, derivatization followed by ¹H NMR analysis offers a solution. nih.gov A "click" derivatization, for example, can introduce a reporter molecule with distinct NMR signals, allowing for straightforward quantification of the azide functionalization. nih.gov
Table 1: Illustrative ¹H NMR Chemical Shifts for Synthetic Intermediates
| Intermediate Functional Group | Characteristic Proton Signal | Approximate Chemical Shift (δ, ppm) | Solvent |
| Mesylate-PEG | -CH₂-OMs | 4.32–4.29 | CDCl₃ |
| Azido-PEG | N₃-CH₂- | 3.40–3.37 | CDCl₃ |
| Carboxylic Acid-PEG | -O-CH₂-COOH | 4.05 | CD₃CN |
| NHS Ester-PEG | Succinimidyl Protons | 2.84 | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on the specific molecular structure, solvent, and instrument.
Mass spectrometry (MS) is indispensable for confirming the molecular weight of intermediates and identifying byproducts. ijrpr.comnih.gov Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing PEG compounds. nih.gov However, the polydispersity of PEG can lead to complex spectra with multiple charge states. acs.orgcreativepegworks.com To simplify these spectra, techniques like post-column addition of amines (e.g., triethylamine) can be used in conjunction with liquid chromatography-mass spectrometry (LC/MS). acs.orgresearchgate.net This method reduces the charge state of the PEG molecules, leading to cleaner spectra and more accurate mass determination. acs.orgresearchgate.net Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is another powerful tool for characterizing PEGylated molecules and can provide information on the distribution of PEG chain lengths. creativepegworks.com
High-Performance Liquid Chromatography (HPLC) is a critical tool for both the analysis and purification of synthetic intermediates. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the desired product from starting materials, reagents, and byproducts. The purity of intermediates, such as the carboxylic acid precursor to the NHS ester, can be readily assessed by HPLC, often using a UV detector. The method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water gradients with additives like trifluoroacetic acid) and the stationary phase (e.g., C18 columns).
Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the intermediates. For example, the successful conversion of a hydroxyl group to an azide is confirmed by the appearance of a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the azide (N₃) stretching vibration. rsc.org Similarly, the formation of an NHS ester can be monitored by the appearance of characteristic carbonyl stretching bands. nih.gov
Table 2: Typical Chromatographic and Spectroscopic Parameters for Intermediate Analysis
| Analytical Technique | Intermediate | Key Parameter/Observation |
| ¹H NMR | Azido-PEG-acid | Appearance of singlet for -O-CH₂-COOH at ~4.05 ppm. researchgate.net |
| ¹H NMR | Azido-PEG-NHS Ester | Appearance of multiplet for succinimidyl protons at ~2.8-2.9 ppm. conicet.gov.armdpi.com |
| FTIR | Azido-PEG intermediate | Characteristic azide (N₃) stretch at ~2100 cm⁻¹. rsc.org |
| RP-HPLC | Azido-PEG-acid | Purity assessment and separation from starting materials. |
| ESI-MS | PEG Intermediates | Molecular weight confirmation and byproduct identification. nih.gov |
The combination of these chromatographic and spectroscopic methods provides a comprehensive analytical toolkit for chemists. This multi-faceted approach ensures that each intermediate in the synthesis of this compound meets the required specifications of purity and structural identity before proceeding to the subsequent step, ultimately leading to a high-quality final product. The integration of data from these techniques allows for a detailed understanding of the reaction, enabling optimization and troubleshooting throughout the synthetic process. nih.gov
Mechanistic Investigations and Kinetic Analyses of Conjugation Reactions Utilizing Azido Peg1 Ch2co2 Nhs
Reaction Kinetics and Selectivity of NHS Ester Amine Acylation
N-hydroxysuccinimide esters are a widely utilized class of amine-reactive crosslinkers, valued for their high reactivity and selectivity toward primary amines under specific conditions. creative-proteomics.comlumiprobe.com The reaction results in the formation of a highly stable amide bond, making NHS esters, including Azido-PEG1-CH2CO2-NHS, effective tools for bioconjugation. creative-proteomics.comglenresearch.com
The conjugation reaction initiated by the NHS ester group of this compound proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.com The reaction is driven by the electrophilic character of the ester's carbonyl carbon and the nucleophilic nature of primary amine groups, such as those on the N-terminus or the side chain of lysine (B10760008) residues in proteins. creative-proteomics.comnih.gov
The process begins when an unprotonated primary amine attacks the carbonyl carbon of the NHS ester. glenresearch.comnih.gov This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. glenresearch.com The reaction concludes with the collapse of this intermediate and the elimination of N-hydroxysuccinimide (NHS) as a stable leaving group, resulting in the formation of a robust and irreversible amide bond between the target molecule and the PEG linker. creative-proteomics.comglenresearch.com
The efficiency of the NHS ester-amine acylation is critically dependent on several environmental factors, most notably pH. The reaction is most efficient in the pH range of 7.2 to 9.0. creative-proteomics.comthermofisher.com Within this range, a significant portion of the primary amines (pKa ~8.0-10.0) are deprotonated and thus sufficiently nucleophilic to react with the ester. nih.gov A pH of 8.3 is often considered a good compromise, balancing amine reactivity with the stability of the NHS ester. lumiprobe.comatto-tec.com
Table 1: Hydrolysis Half-Life of NHS Esters at Various pH and Temperatures This table presents generalized data for NHS esters, as specific kinetic data for this compound is not readily available. The principles are directly applicable.
| pH | Temperature (°C) | Half-Life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | thermofisher.comthermofisher.com |
| 8.0 | 4 | 1 hour | nih.govrsc.org |
| 8.6 | 4 | 10 minutes | thermofisher.comnih.gov |
This is an interactive table. You can sort and filter the data as needed.
Solvent systems also play a crucial role. Many NHS esters, particularly non-sulfonated versions like this compound, have limited water solubility and are typically first dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer. lumiprobe.comglenresearch.comthermofisher.com It is essential to use high-quality, anhydrous solvents, as impurities can react with the NHS ester and reduce coupling efficiency. lumiprobe.comatto-tec.com The final concentration of the organic solvent in the reaction mixture is generally kept low (e.g., 0.5% to 10%) to avoid denaturing protein targets. thermofisher.com Reaction temperature is another key parameter, with conjugations often performed at room temperature for 30-60 minutes or at 4°C for longer periods (e.g., 2-4 hours) to balance reaction rate and reagent stability. windows.netthermofisher.com
While NHS esters are highly selective for primary amines, they are not completely inert to other nucleophiles present in biomolecules. glenresearch.comrsc.org Side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl (thiol) group of cysteine. rsc.orgstackexchange.com However, the rate of reaction with these alternative nucleophiles is significantly lower than with primary amines. rsc.org
The products of these side reactions are also less stable; the O-acyl esters formed with hydroxyl groups and the thioesters formed with thiols are more susceptible to hydrolysis or can be displaced by amines, meaning that amide bond formation is favored. glenresearch.comacs.org Nevertheless, high concentrations of nucleophilic thiols should be avoided as they can increase the rate of reagent degradation. rsc.org The imidazole (B134444) side chain of histidine can also be acylated, but the resulting intermediate is typically unstable in aqueous environments. nih.govnih.gov Despite these potential side reactions, the high reactivity and selectivity towards aliphatic amines generally allow for effective and targeted amine derivatization. rsc.org
Influence of pH, Solvent Systems, and Reaction Temperature on Efficiency and Hydrolysis
Azide-Alkyne Cycloaddition (Click Chemistry) in Context of Conjugate Formation
Following the initial amine conjugation, the azide (B81097) moiety of the now-attached this compound linker is available for a second, highly specific reaction. The azide group is exceptionally stable under most biological conditions and participates in one of the most prominent "click chemistry" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). broadpharm.comcreative-biolabs.com
The CuAAC is a variant of the Huisgen 1,3-dipolar cycloaddition, which involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. creative-biolabs.comnumberanalytics.com The uncatalyzed reaction is slow and requires high temperatures, but the introduction of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov
The widely accepted mechanism for CuAAC is a stepwise process: mdpi.com
Copper-Acetylide Formation: The reaction begins with the interaction between the Cu(I) catalyst and a terminal alkyne, forming a copper(I) acetylide complex. creative-biolabs.com This is generally a very fast step. nih.gov
Nucleophilic Attack: The azide group then acts as a nucleophile, attacking the copper acetylide. creative-biolabs.com This leads to the formation of a six-membered copper heterocycle intermediate.
Ring Contraction and Protonation: The intermediate rearranges and undergoes protonation, which facilitates the release of the catalyst and yields the final, stable 1,4-substituted triazole product. creative-biolabs.com
The entire process is highly efficient and can be performed in aqueous environments, across a wide pH range (4-12), making it ideal for bioconjugation. creative-biolabs.com
While the Cu(I) ion is the active catalyst, its use in biological systems presents challenges, including potential cytotoxicity and the generation of reactive oxygen species (ROS) that can damage biomolecules. mdpi.comscispace.com To mitigate these issues and enhance reaction efficiency, copper-chelating ligands are essential components of the catalyst system. mdpi.com
Ligands serve several critical functions:
Stabilization of Cu(I): Ligands stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state. mdpi.com
Acceleration of Reaction: By modulating the electronic properties of the copper center, ligands can significantly accelerate the rate of the cycloaddition. numberanalytics.comnih.gov
Protection of Biomolecules: Certain ligands, such as Tris(3-hydroxypropyltriazolyl-methyl)amine (THPTA), are particularly effective in bioconjugation. nih.govscispace.com They not only accelerate the reaction but also act as sacrificial reductants, protecting sensitive biomolecules like proteins from oxidative damage by scavenging ROS generated by the Cu/ascorbate system (ascorbate is often used to reduce Cu(II) to Cu(I) in situ). nih.govjenabioscience.com
For optimal bioconjugation, an excess of the ligand relative to the copper salt is often used (e.g., a 5:1 ligand-to-copper ratio) to ensure biomolecules are protected without significantly inhibiting the reaction rate. nih.govjenabioscience.com The development of water-soluble and biocompatible ligands like THPTA has been a key factor in the widespread application of CuAAC for creating complex bioconjugates. mdpi.com
Table 2: Common Components in an Optimized CuAAC Reaction for Bioconjugation
| Component | Function | Typical Concentration/Ratio | Reference(s) |
| Copper(II) Sulfate (CuSO₄) | Precursor to the active catalyst. | 0.25 mM | nih.govscispace.com |
| Sodium Ascorbate | Reducing agent to convert Cu(II) to the active Cu(I) state in situ. | 5 mM | nih.govscispace.com |
| THPTA (Ligand) | Stabilizes Cu(I), accelerates the reaction, and protects biomolecules from oxidative damage. | 1.25 mM (5:1 to Copper) | nih.govscispace.com |
| Azide-modified molecule | One half of the click reaction pair. | Variable | nih.gov |
| Alkyne-modified molecule | The other half of the click reaction pair. | Variable | nih.gov |
This is an interactive table. You can sort and filter the data as needed.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Pathways
Kinetic Studies and Reaction Rate Determination in Aqueous Media
The utility of this compound in bioconjugation is critically dependent on the reaction kinetics of its NHS ester moiety in aqueous environments. The primary reaction involves the acylation of primary amines, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond. thermofisher.comrsc.org However, a competing reaction is the hydrolysis of the NHS ester, which regenerates the carboxylate and renders the linker inactive for conjugation. thermofisher.comthermofisher.com
The rate of both aminolysis and hydrolysis is significantly influenced by pH. NHS ester reactions are typically performed in buffers with a pH range of 7.2 to 8.5. thermofisher.com At pH 7.0 and 0°C, the half-life of hydrolysis for NHS esters is approximately 4 to 5 hours. thermofisher.comlumiprobe.com This decreases dramatically as the pH increases, with a half-life of only 10 minutes at pH 8.6 and 4°C. thermofisher.comlumiprobe.com This underscores the importance of carefully controlling the pH and temperature to maximize conjugation efficiency. While the aminolysis reaction is generally faster than hydrolysis, high concentrations of the target amine are still required to ensure a favorable outcome. rsc.org
Kinetic studies on NHS esters have shown that the rate of aminolysis is dependent on the basicity of the amine. mst.edu However, the uncatalyzed rate constant is largely independent of the specific amine. mst.eduacs.org The reactions are typically carried out for 30 minutes to 4 hours at either room temperature or 4°C. thermofisher.com It is also crucial to avoid amine-containing buffers, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com
| Condition | NHS Ester Half-life of Hydrolysis | Optimal pH for Amine Reaction | Typical Reaction Time | Typical Reaction Temperature |
|---|---|---|---|---|
| pH 7.0, 0°C | 4-5 hours thermofisher.comlumiprobe.com | 7.2 - 8.5 thermofisher.com | 0.5 - 4 hours thermofisher.com | 4°C or Room Temperature thermofisher.com |
| pH 8.6, 4°C | 10 minutes thermofisher.comlumiprobe.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation
The azide group of this compound enables its participation in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction. researchgate.netrsc.org Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for applications in living systems. biochempeg.comalfa-chemistry.com The reaction involves the [3+2] cycloaddition of an azide with a strained cyclooctyne (B158145) to form a stable triazole linkage. researchgate.netrsc.org The driving force for this reaction is the high ring strain of the cyclooctyne. rsc.org
Design and Reactivity of Strained Alkyne Counterparts
The reactivity of SPAAC is largely dictated by the structure of the strained alkyne. Several cyclooctyne derivatives have been developed to optimize reaction kinetics and stability. unm.edu Two of the most common and reactive cyclooctynes used in SPAAC are dibenzocyclooctyne (DBCO or ADIBO) and bicyclo[6.1.0]nonyne (BCN). biochempeg.cominterchim.frprecisepeg.com
Dibenzocyclooctyne (DBCO): DBCO is known for its high reactivity with azides, with reaction rates significantly faster than those of CuAAC and many other cyclooctynes. interchim.frlumiprobe.com Its thermal stability and specific reactivity towards azides make it a popular choice for bioconjugation. biochempeg.cominterchim.fr The incorporation of DBCO into molecules allows for rapid and almost quantitative formation of stable triazoles. interchim.fr
Bicyclo[6.1.0]nonyne (BCN): BCN offers a good balance of reactivity and hydrophilicity. precisepeg.com While generally less reactive than DBCO, the endo-isomer of BCN exhibits high reaction rates. acs.orgnih.gov The synthesis of BCN is also notably straightforward. nih.gov Interestingly, the reactivity of BCN can be influenced by the electronic nature of the azide, with electron-deficient aromatic azides reacting faster with BCN than with DBCO. nih.gov
The design of strained alkynes is an active area of research, with strategies focusing on increasing ring strain and tuning electronic properties to enhance reactivity while maintaining stability. unm.edunih.gov
| Strained Alkyne | Key Features | Relative Reactivity |
|---|---|---|
| Dibenzocyclooctyne (DBCO) | Highly reactive, thermally stable, specific to azides. biochempeg.cominterchim.frlumiprobe.com | Very High interchim.fracs.org |
| Bicyclo[6.1.0]nonyne (BCN) | Good balance of reactivity and hydrophilicity, straightforward synthesis. precisepeg.comnih.gov | High (endo-isomer) acs.orgnih.gov |
Quantitative Analysis of SPAAC Efficiency in Biological Matrices
The efficiency of SPAAC in complex biological environments is a critical factor for its practical application. Quantitative analysis is necessary to determine the extent of labeling and to overcome challenges posed by the biological matrix. mdpi.comnih.gov Mass spectrometry is a powerful tool for quantifying the products of SPAAC reactions. researchgate.net
Matrix effects, where components of the biological sample interfere with the ionization and detection of the analyte, can significantly impact the accuracy of quantitative measurements. nih.govnih.gov To address this, strategies such as the use of internal standards and matrix-matched calibration curves are employed. rsc.orgunina.it For example, in a study analyzing the binding of DBCO-functionalized magnetic nanoparticles to cells expressing surface azides, the amount of iron per cell was quantified to determine the efficiency of the SPAAC reaction. acs.org
Fluorogenic SPAAC reactions, where the fluorescence of a probe is "turned on" upon reaction, provide another method for quantitative analysis. acs.orgnih.gov For instance, the reaction of DBCO-functionalized nanoparticles with 3-azido-7-hydroxycoumarin (B34554) results in a fluorescent product, allowing for the real-time monitoring of the reaction kinetics. acs.org These studies have confirmed the high efficiency and rapid kinetics of SPAAC in biological systems, even at low concentrations of reactants. acs.orgnih.gov
Translational Applications and Methodological Advancements in Bioconjugation and Materials Science
Protein and Peptide Functionalization via Azido-PEG1-CH2CO2-NHS
This compound is extensively used for the modification of proteins and peptides. axispharm.com The NHS ester facilitates the covalent attachment of the linker to amine-containing biomolecules, introducing an azide (B81097) handle for subsequent functionalization. ijrpr.com This two-step approach provides a powerful platform for creating a wide array of protein and peptide conjugates with tailored properties and functions.
Site-Specific Modification Strategies (e.g., N-terminal, Lysine)
The primary targets for the NHS ester of this compound on proteins and peptides are the primary amines found at the N-terminus and on the side chains of lysine (B10760008) residues. windows.netaxispharm.com The reaction between the NHS ester and these amines forms a stable amide bond. windows.net
Controlling the site of modification can be achieved by manipulating the reaction conditions, particularly the pH. The pKa of the α-amine at the N-terminus is generally lower than that of the ε-amine of lysine residues. By performing the conjugation reaction at a lower pH (typically 7-9), it is possible to preferentially target the more reactive N-terminal amine. windows.net However, as most proteins contain multiple lysine residues, achieving truly site-specific modification at a single lysine can be challenging and often results in a heterogeneous mixture of products with varying degrees of labeling. windows.net The extent of labeling can be influenced by the protein's surface accessibility of amine groups and the molar ratio of the this compound reagent to the protein. windows.net For instance, a 20-fold molar excess of an NHS-activated PEG reagent can result in the attachment of 4-6 PEG linkers per antibody molecule. windows.net
Table 1: Reactive Sites for this compound on Proteins and Peptides
| Target Site | Functional Group | Resulting Linkage |
| N-terminus | Primary Amine (-NH2) | Amide Bond |
| Lysine Residue | Primary Amine (-NH2) | Amide Bond |
Preparation of Functional Protein Conjugates for Research
The introduction of an azide group onto a protein or peptide via this compound opens up a vast array of possibilities for creating functional conjugates through click chemistry. ijrpr.comcd-bioparticles.net This bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the highly efficient and specific attachment of a second molecule containing a terminal alkyne. medchemexpress.com Strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN offers an alternative copper-free click chemistry approach. cd-bioparticles.netmedchemexpress.com
This methodology is used to conjugate a wide variety of molecules to proteins, including:
Fluorophores and Probes: For imaging and tracking proteins in cells and tissues.
Biotin (B1667282): For purification, immobilization, and detection applications.
Small Molecule Drugs: To create antibody-drug conjugates (ADCs) for targeted therapy. axispharm.com
Other Biomolecules: Such as oligonucleotides or other proteins to create complex, multifunctional constructs.
This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.com
Nucleic Acid Derivatization for Probes and Gene Delivery Systems
The functionalization of nucleic acids is another significant application of this compound, enabling the development of advanced diagnostic probes and sophisticated gene delivery vehicles. creative-biogene.com The hydrophilic PEG linker can improve the solubility and bioavailability of oligonucleotide conjugates. creative-biogene.com
Oligonucleotide Labeling and Biotinylation
Amine-modified oligonucleotides can be readily labeled using this compound. broadpharm.comcd-bioparticles.netlabcompare.com The NHS ester reacts with the primary amine on the modified oligonucleotide to introduce the azide-PEG linker. This azide-functionalized oligonucleotide can then be conjugated to a variety of molecules for different applications.
A prime example is biotinylation. An alkyne-modified biotin can be "clicked" onto the azido-oligonucleotide. The PEG spacer in the linker can be beneficial in biotinylation as it helps to overcome steric hindrance, making the biotin more accessible for binding to streptavidin. iris-biotech.deiris-biotech.dethermofisher.com This enhanced binding can lead to improved sensitivity in detection assays. thermofisher.com Biotinylated oligonucleotides are widely used as probes in techniques like in situ hybridization, microarrays, and various affinity-based assays. biosearchtech.com
Conjugation to Polymeric and Nanoparticulate Carriers
The azide group introduced onto nucleic acids by this compound is instrumental in conjugating them to larger delivery systems like polymers and nanoparticles. biochempeg.com These carriers can protect the nucleic acid from degradation, improve its circulation time, and facilitate its delivery to target cells. creative-biogene.com
Engineering of Advanced Biomaterials and Surfaces
The versatility of this compound extends to the engineering of biomaterials and the modification of surfaces. This is critical for applications in tissue engineering, diagnostics, and the development of biocompatible materials. biochempeg.com
By first reacting this compound with a protein or other amine-containing biomolecule, an azide-functionalized intermediate is created. This intermediate can then be covalently attached to a surface that has been modified to present alkyne groups. This "grafting to" approach allows for the controlled immobilization of biomolecules onto a surface. biosearchtech.com
Alternatively, a surface can be functionalized with amine groups, which can then react with this compound to create an azide-terminated surface. This "grafting from" approach prepares the surface for the subsequent attachment of alkyne-containing molecules. The ability to control the surface chemistry in this manner is crucial for creating materials that can interact with biological systems in a specific and predictable way, for example, to promote cell adhesion or to prevent non-specific protein adsorption. axispharm.com
Hydrogel Formation and Crosslinking via Click Chemistry
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications. The formation of hydrogels using this compound often involves a click chemistry approach, where the azide group on the linker reacts with a polymer backbone containing alkyne groups. This reaction creates a stable triazole linkage, effectively crosslinking the polymer chains to form the hydrogel network. cd-bioparticles.netrsc.org
One of the key advantages of using click chemistry for hydrogel formation is the bioorthogonal nature of the reaction, meaning it can proceed efficiently within biological systems without interfering with native biochemical processes. This allows for the in situ formation of hydrogels, where the precursor solutions can be injected into a specific site in the body and subsequently crosslink to form the hydrogel. rsc.org The properties of the resulting hydrogel, such as its mechanical strength and degradation rate, can be fine-tuned by controlling the concentration of the crosslinking agent and the polymer.
| Feature | Description | Reference |
| Crosslinking Mechanism | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). | medchemexpress.com |
| Key Advantage | Bioorthogonal reaction allows for in situ hydrogel formation. | rsc.org |
| Controllable Properties | Mechanical strength and degradation rate can be adjusted. | rsc.org |
Surface Immobilization for Biosensing and Microarray Development
The dual functionality of this compound makes it an excellent reagent for modifying surfaces for biosensing and microarray applications. The NHS ester end of the molecule can be used to attach it to surfaces that have been functionalized with primary amines. This initial step creates a surface that is densely coated with azide groups.
These azide-functionalized surfaces can then be used to immobilize a wide variety of molecules that contain a corresponding alkyne group. broadpharm.com This is particularly useful in the development of biosensors and microarrays, where specific capture probes, such as DNA oligonucleotides or antibodies, need to be attached to a solid support in a controlled and oriented manner. scholaris.ca The click chemistry reaction ensures a high-efficiency and stable covalent linkage between the probe and the surface. biochempeg.com This method of surface functionalization enhances the specificity and sensitivity of biosensors by ensuring that the active sites of the immobilized biomolecules are accessible for binding to their targets.
| Application | Method | Benefit | Reference |
| Biosensors | Immobilization of amine-terminated DNA probes onto surfaces functionalized with this compound. | Increased hybridization signal compared to conventional methods. | scholaris.ca |
| Microarrays | Covalent attachment of alkyne-modified capture probes to azide-functionalized surfaces. | High-efficiency and stable linkage, leading to enhanced sensitivity. | broadpharm.com |
| General Surface Modification | Functionalizing surfaces of medical devices and biosensors with azide groups for subsequent bioconjugation. | Paves the way for diverse applications in diagnostics and biomarker detection. |
Scaffolds for Tissue Engineering Research
In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. This compound can be used to fabricate such scaffolds with precisely controlled properties. cd-bioparticles.netcd-bioparticles.net By crosslinking polymers using this linker, it is possible to create biocompatible and biodegradable scaffolds. rsc.org
The azide groups on the crosslinker can be utilized to incorporate bioactive molecules, such as growth factors or cell adhesion peptides, into the scaffold matrix. This is typically achieved by modifying the bioactive molecules with alkyne groups, which can then react with the azide-functionalized scaffold via click chemistry. This approach allows for the creation of scaffolds that not only provide physical support but also present specific biological cues to guide cell behavior and promote tissue formation. The versatility of this method allows for the development of scaffolds tailored for specific tissue engineering applications. cd-bioparticles.net
Development of Chemical Probes for Biological Systems
The ability to selectively tag and visualize biomolecules is crucial for understanding complex biological processes. This compound serves as a valuable building block in the synthesis of chemical probes for such purposes.
Synthesis of Fluorescent and Affinity Labels
The NHS ester of this compound can be reacted with amine-containing fluorescent dyes or affinity tags (like biotin) to create azide-functionalized probes. broadpharm.com These probes can then be used to label biomolecules that have been metabolically or enzymatically engineered to contain an alkyne group.
For instance, a fluorescent dye containing a primary amine can be conjugated to this compound. The resulting azide-tagged fluorophore can then be "clicked" onto an alkyne-modified protein or nucleic acid, allowing for its visualization by fluorescence microscopy. Similarly, an azide-functionalized biotin can be used to tag alkyne-containing biomolecules for subsequent detection or purification using streptavidin-based affinity methods. This modular approach allows researchers to create a wide variety of custom probes for specific applications. broadpharm.com
| Probe Type | Synthesis Strategy | Application | Reference |
| Fluorescent Label | Reaction of an amine-containing fluorophore with the NHS ester of this compound. | Labeling and imaging of alkyne-modified biomolecules in cells. | |
| Affinity Label | Conjugation of an amine-containing affinity tag (e.g., biotin) to this compound. | Detection and purification of alkyne-tagged biomolecules. | broadpharm.com |
Applications in Proteomics and Imaging Research (methodological focus)
In proteomics, this compound facilitates the identification and quantification of proteins. One common method involves the metabolic labeling of newly synthesized proteins with an amino acid analog containing an alkyne group. Cell lysates are then treated with an azide-functionalized reporter tag, such as biotin, which has been synthesized using this compound. The tagged proteins can then be enriched using streptavidin beads and identified by mass spectrometry. This technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the specific analysis of newly synthesized proteins within a complex proteome.
In cellular imaging, the same principle applies. Cells can be fed with an alkyne-modified building block, such as a sugar or a nucleoside, which is incorporated into glycans or DNA, respectively. Subsequent reaction with a fluorescent probe synthesized from this compound allows for the visualization of these macromolecules within the cell. medchemexpress.com This method provides high spatial and temporal resolution for studying dynamic cellular processes.
Advanced Analytical Modalities for the Structural and Functional Elucidation of Azido Peg1 Ch2co2 Nhs Conjugates
Mass Spectrometry (MS) for Confirmation of Conjugation Stoichiometry and Site
Mass spectrometry stands as a cornerstone technique for the characterization of Azido-PEG1-CH2CO2-NHS conjugates, providing precise molecular weight information that directly confirms the covalent attachment of the PEG linker. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass of the conjugate, allowing for the unambiguous verification of the addition of the this compound moiety. mdpi.com
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is frequently employed to analyze PEGylated proteins. mdpi.com By comparing the mass spectra of the unmodified biomolecule with that of the reaction product, a clear shift in molecular weight corresponding to the mass of the attached linker can be observed. This shift provides direct evidence of successful conjugation. mdpi.com Furthermore, the presence of multiple peaks, each separated by the mass of the PEG linker, can indicate the presence of different species with varying numbers of attached linkers (e.g., mono-, di-, or tri-PEGylated). mdpi.com
For more detailed structural elucidation, such as identifying the specific site of conjugation, tandem mass spectrometry (MS/MS) techniques are utilized. By fragmenting the parent ion of the conjugate and analyzing the resulting fragment ions, it is possible to pinpoint the exact amino acid residue(s) to which the this compound linker has attached. This level of detail is critical for understanding structure-activity relationships and ensuring the homogeneity of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for the detailed structural characterization of this compound conjugates in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques can provide valuable insights into the covalent structure and conformation of the conjugate.
Proton (¹H) NMR is instrumental in confirming the successful conjugation by identifying characteristic signals from both the biomolecule and the attached PEG linker. rsc.org For instance, the appearance of new signals corresponding to the methylene (B1212753) protons of the PEG chain in the spectrum of the purified conjugate serves as direct evidence of successful ligation. rsc.orgresearchgate.net The integration of these signals can also provide a quantitative measure of the degree of PEGylation. nih.gov
Furthermore, NMR can be used to assess the higher-order structure of the conjugate. nih.gov Chemical shift perturbation studies, where the NMR spectra of the biomolecule before and after conjugation are compared, can reveal changes in the chemical environment of specific residues, providing information about the impact of PEGylation on the protein's three-dimensional structure. For larger biomacromolecules, solid-state NMR has emerged as a viable technique for structural characterization. nih.gov
| NMR Signal | Chemical Shift (ppm) | Assignment | Significance |
| Methylene protons (PEG) | ~3.5-3.7 | -O-CH₂-CH₂- | Confirms presence of PEG chain |
| Amide proton | ~6.8 | -CO-NH- | Indicates formation of amide bond |
| Azide-adjacent methylene | Varies | -N₃-CH₂- | Confirms presence of the azide (B81097) group |
UV-Vis and Fluorescence Spectroscopy for Quantitative Labeling Assessment
UV-Vis and fluorescence spectroscopy are versatile and widely used techniques for the quantitative assessment of labeling reactions involving this compound. The NHS ester moiety of the linker reacts with primary amines, releasing N-hydroxysuccinimide (NHS) as a byproduct. This released NHS can be quantified spectrophotometrically, as it exhibits a characteristic absorbance maximum at approximately 260 nm. nih.govthermofisher.com By monitoring the increase in absorbance at this wavelength, the progress of the conjugation reaction can be followed in real-time. nih.gov
This method provides a straightforward way to determine the extent of the reaction and can be used to optimize reaction conditions. researchgate.net However, it's important to note that any components in the reaction mixture that also absorb in this UV region, such as proteins or nucleic acids, can interfere with the measurement. researchgate.net
Fluorescence spectroscopy offers a highly sensitive alternative for quantifying labeling, particularly when the biomolecule itself is not fluorescent. If the this compound linker is conjugated to a fluorescently tagged molecule or if a fluorescent dye containing a compatible reactive group (e.g., an alkyne) is subsequently "clicked" onto the azide group of the conjugate, the resulting fluorescence can be measured. sigmaaldrich.comscientificlabs.co.ukjenabioscience.com The intensity of the fluorescence signal is directly proportional to the concentration of the labeled conjugate, allowing for precise quantification. This approach is particularly useful for tracking and visualizing the conjugate in complex biological systems.
Chromatographic Techniques for Conjugate Purification and Purity Assessment
Chromatographic methods are indispensable for both the purification of this compound conjugates and the assessment of their purity. The choice of technique depends on the specific properties of the conjugate and the impurities to be removed.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic radius. The covalent attachment of the PEG chain significantly increases the hydrodynamic volume of the biomolecule. nih.gov This increase allows for the efficient separation of the larger PEGylated conjugate from the smaller, unmodified biomolecule and other low molecular weight byproducts. canterbury.ac.nz
SEC is often one of the primary methods used for the purification of PEGylated proteins. It is also a valuable tool for assessing the homogeneity of the conjugate population. The elution profile from an SEC column can reveal the presence of different PEGylated species (mono-, di-, etc.) as well as any remaining unreacted starting materials. sigmaaldrich.cn
| Species | Relative Hydrodynamic Radius | Elution Order in SEC |
| PEGylated Conjugate | Largest | First |
| Unmodified Biomolecule | Intermediate | Second |
| Unreacted PEG/Byproducts | Smallest | Last |
High-Performance Liquid Chromatography (HPLC)
Ion-exchange chromatography (IEX) is another widely used HPLC technique that separates molecules based on their net charge. The PEG chain can shield the surface charges of a protein, altering its interaction with the IEX stationary phase. mdpi.com This change in charge properties allows for the separation of the PEGylated conjugate from the unmodified protein and can even be used to separate positional isomers with the same degree of PEGylation.
Electrophoretic Methods (e.g., SDS-PAGE, Agarose (B213101) Gel Electrophoresis) for Biomacromolecule Conjugates
Electrophoretic techniques are routinely used to visualize and assess the molecular weight of biomacromolecule conjugates.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method for analyzing protein conjugates. sem.com.tr The attachment of a PEG chain to a protein results in a significant increase in its apparent molecular weight, causing it to migrate more slowly through the gel compared to the unmodified protein. researchgate.net This shift in mobility provides a clear visual confirmation of successful conjugation. researchgate.netnih.gov However, the interaction between PEG and SDS can sometimes lead to smeared or broadened bands. nih.gov Native PAGE, which is run under non-denaturing conditions, can sometimes provide better resolution for PEG-protein conjugates by eliminating this interaction. nih.gov
For nucleic acid conjugates, such as those involving DNA, agarose gel electrophoresis is the preferred method. windows.net Similar to proteins in SDS-PAGE, the conjugation of this compound to DNA will retard its electrophoretic migration due to the increased size and mass. cornell.edursc.org The extent of this retardation can be used to confirm conjugation and, in some cases, to differentiate between species with different numbers of attached PEG linkers. rsc.orgmdpi.com
| Technique | Analyte | Principle of Separation | Observed Result for Conjugate |
| SDS-PAGE | Proteins | Molecular Weight (denatured) | Slower migration (higher apparent MW) |
| Native PAGE | Proteins | Size, Shape, and Charge (native) | Altered migration pattern |
| Agarose Gel Electrophoresis | Nucleic Acids | Size and Conformation | Slower migration (retardation) |
Theoretical Frameworks and Computational Methodologies in the Design and Application of Azido Peg Nhs Esters
Computational Modeling of Linker Conformation and Reactivity
Computational modeling serves as a powerful tool to dissect the conformational landscape and reactive potential of linker molecules before their synthesis. rsc.org For Azido-PEG1-CH2CO2-NHS, this involves understanding the flexibility of its short PEG chain and the electronic nature of its reactive termini—the azide (B81097) and the N-hydroxysuccinimide (NHS) ester.
Molecular dynamics (MD) simulations are employed to model the dynamic behavior of molecules over time, providing a window into the conformational flexibility of the polyethylene (B3416737) glycol (PEG) component. mdpi.com While the native conformation of a conjugated protein is generally not altered significantly by PEGylation, the PEG chain itself is highly flexible. nih.gov MD simulations of PEGylated proteins show that the PEG chain forms a dynamic, hydrated layer on the molecule's surface. nih.gov
| Computational Technique | Application to this compound | Key Insights |
| Molecular Dynamics (MD) Simulations | Modeling the movement and flexibility of the PEG1 spacer. | Predicts linker hydrodynamic volume, steric effects, and orientation of reactive groups. nih.gov |
| Quantum Chemical Calculations | Analyzing reaction pathways for the NHS ester and azide groups. | Determines activation energies and transition state geometries for conjugation reactions. |
Quantum chemical (QC) calculations are used to investigate the electronic structure of molecules and model the energetic profiles of chemical reactions. For this compound, QC methods are invaluable for understanding the reactivity of its two functional ends.
The NHS ester facilitates conjugation by reacting with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. QC calculations can model the transition state of this acylation reaction, providing insight into the reaction kinetics and the influence of local environmental factors, such as solvent and pH, on conjugation efficiency.
The azide group is designed for "click chemistry," most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com QC calculations can elucidate the mechanism of these reactions, detailing the structure of reaction intermediates and the energy barriers of the transition states. This knowledge is critical for optimizing reaction conditions and ensuring the high selectivity and yield characteristic of click chemistry. broadpharm.com
Molecular Dynamics Simulations of PEG Chain Flexibility
Rational Design Principles for Optimized Conjugation Efficiency and Specificity
The architecture of this compound is a product of rational design, where each component is chosen to achieve specific bioconjugation goals. The overarching aim is to create a linker that allows for controlled, efficient, and specific attachment of different molecules.
Key principles in its design include:
Orthogonal Reactivity : The NHS ester and the azide group exhibit orthogonal reactivity. The NHS ester reacts readily with amines under common bioconjugation conditions, while the azide is stable and will only react with an alkyne (or a related group like DBCO or BCN) under specific "click" conditions. medchemexpress.combroadpharm.com This dual functionality allows for a two-step, controlled conjugation process.
Linker Composition : The use of an alkyl/ether-based PEG linker is a deliberate choice. chemsrc.com This composition provides a balance of stability and hydrophilicity. The molecule is non-cleavable, ensuring the final conjugate remains intact. creative-biolabs.com
Defined Length : The single PEG unit provides a short, well-defined spacer length. This is critical in applications like PROTACs, where the distance between the two targeted proteins must be precisely controlled for effective ternary complex formation. chemsrc.com The rational design of novel AAV vectors has also utilized azido (B1232118) groups on the capsid surface to allow for click chemistry conjugation. nih.gov
Influence of PEG Chain Length and Architecture on Conjugate Properties (e.g., steric hindrance, aqueous solubility)
The length and structure of the PEG chain are paramount in determining the physicochemical properties of the final conjugate. nih.govrsc.org
Aqueous Solubility : PEG is a hydrophilic polymer, and its inclusion in a linker enhances the aqueous solubility of the resulting conjugate. nih.gov The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, which is particularly beneficial when working with hydrophobic drugs or peptides. nih.gov While this compound has only a single PEG unit, this still improves the hydrophilicity compared to a purely alkyl-based linker. cd-bioparticles.net
Steric Hindrance : The flexible PEG chain creates a "cloud" that can sterically hinder interactions with the conjugated molecule. nih.gov Longer PEG chains provide a more pronounced steric hindrance effect, which can be used to shield a drug from enzymatic degradation or reduce recognition by the immune system. nih.govrsc.org Conversely, a shorter linker like the PEG1 in this compound provides minimal steric hindrance, which can be advantageous when close interaction between the conjugated molecule and its target is necessary. reading.ac.ukacs.org The degree of steric hindrance is also dependent on the grafting density of the PEG chains on a surface. rsc.org
| Property | Influence of Short PEG Chain (e.g., PEG1) | Influence of Long PEG Chain (e.g., >10 units) |
| Aqueous Solubility | Modest increase in hydrophilicity. nih.govcd-bioparticles.net | Significant increase in aqueous solubility. nih.gov |
| Steric Hindrance | Minimal steric shielding; allows for close molecular interactions. reading.ac.ukacs.org | Substantial steric shielding; can protect from enzymes and reduce immunogenicity. nih.govrsc.org |
| Hydrodynamic Volume | Small increase. | Large increase, affecting pharmacokinetics. nih.gov |
| Flexibility | Provides defined spacing with limited flexibility. | High flexibility, creating a large, dynamic "cloud". nih.govnih.gov |
Prospective Research Trajectories and Innovations in Azido Peg1 Ch2co2 Nhs Derived Technologies
Integration with Live-Cell and In Situ Bioconjugation Methodologies
The ability to perform chemical reactions within a living biological system, or in situ, has revolutionized the study of cellular processes. Azido-PEG-NHS linkers are instrumental in this field, enabling the precise modification of biomolecules in their native environment.
Another cutting-edge application is the development of bio-orthogonally crosslinked hydrogels for tissue engineering. researchgate.netnih.govstanford.edu In one study, a hydrogel was formed in situ containing growth factors tethered via photocleavable (PC) linkages. researchgate.netnih.gov Azide-functionalized components are crucial for the "click" chemistry-based crosslinking of the hydrogel matrix. researchgate.netnih.gov This system allows for the controlled release of therapeutic molecules, such as Epidermal Growth Factor (EGF), upon exposure to UV light, promoting tissue regeneration in applications like corneal wound healing. researchgate.netnih.govstanford.edu The ability to form these hydrogels directly in place and trigger therapeutic release on demand represents a major advance in regenerative medicine.
| Study Focus | Methodology | Key Finding | Reference(s) |
| Improved Maleimide (B117702) Conjugation | In situ quenching of trialkylphosphine reducing agents (TCEP, THPP) with water-soluble PEG-azides prior to maleimide addition. | Significantly improved yields of protein-maleimide conjugation by preventing side reactions between the phosphine (B1218219) and the maleimide. | acs.org, nih.gov |
| Corneal Regeneration | Development of an in situ-forming, bio-orthogonally crosslinked hydrogel with photocleavable EGF linkers. | Photoactivated release of EGF promoted corneal epithelial cell proliferation and migration, accelerating wound healing. | researchgate.net, nih.gov, stanford.edu |
Development of Responsive and Cleavable Linkers Based on Azido-PEG-NHS Scaffolds
While the stable amide bond formed by the NHS ester and the triazole linkage from click chemistry are robust, there is a growing demand for "smart" linkers that can be cleaved under specific physiological or external triggers. This allows for the controlled release of cargo, a critical feature in drug delivery and diagnostics. Azido-PEG-NHS scaffolds are being ingeniously modified to incorporate cleavable moieties.
Redox-Sensitive Linkers: One common strategy is the introduction of a disulfide bond within the linker structure, as seen in reagents like Azido-PEG3-SS-NHS. medchemexpress.comconju-probe.com This disulfide bond is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment of a cell, particularly within the cytoplasm and nucleus. This redox-sensitivity is widely exploited in the design of antibody-drug conjugates (ADCs) to ensure that the cytotoxic payload is released preferentially inside the target cancer cells. medchemexpress.com
Enzyme-Cleavable Linkers: Another approach involves incorporating peptide sequences that are substrates for specific enzymes overexpressed in a target tissue, such as the tumor microenvironment. medchemexpress.com For example, linkers containing dipeptides like Valine-Citulline (Val-Cit) can be cleaved by lysosomal proteases (e.g., Cathepsin B) after the ADC is internalized by a cancer cell. medchemexpress.com The Azido-PEG-NHS framework allows for the modular assembly of these complex linkers, combining the targeting moiety, the cleavable peptide, the PEG spacer, and the cytotoxic drug.
pH-Responsive Linkers: Researchers are also developing linkers that are sensitive to changes in pH. researchgate.net For instance, incorporating acid-labile groups like acetals into the polymer backbone allows for degradation in the acidic environments characteristic of endosomes, lysosomes, and the tumor microenvironment. researchgate.net Azido-PEG-NHS reagents can be used to conjugate such pH-responsive polymers to biomolecules, creating delivery systems that release their payload in response to a specific pH drop. fcad.com
| Cleavage Stimulus | Linker Moiety Example | Mechanism of Action | Application Area |
| Redox | Disulfide bond (-S-S-) | Cleaved by reducing agents like glutathione, abundant inside cells. | Intracellular drug delivery, ADCs |
| Enzymatic | Dipeptide (e.g., Val-Cit) | Cleaved by specific proteases (e.g., Cathepsin B) in lysosomes. | Targeted cancer therapy, ADCs, PROTACs |
| pH | Acetal, Hydrazone | Hydrolyzes under acidic conditions (e.g., in endosomes/lysosomes). | Targeted drug delivery, controlled release systems |
| Light | Photocleavable group | Cleaved upon exposure to a specific wavelength of light. | Spatiotemporal control of drug release, tissue engineering |
Advanced Diagnostics and Theranostic Probe Development (methodological aspects)
The dual functionality of Azido-PEG-NHS linkers makes them exceptionally well-suited for the construction of sophisticated probes for diagnostics and theranostics (the integration of therapy and diagnostics).
A prominent application is in the fabrication of modular fluorescent nanoparticle probes. nih.govresearchgate.netbiorxiv.org In a typical methodology, the surface of a carboxylate-modified fluorescent nanoparticle is first activated with EDC/NHS chemistry. nih.govresearchgate.net A mixture of mPEG-amine and Amine-PEG-azide is then reacted with the activated surface. nih.govresearchgate.net The mPEG passivates the surface to prevent non-specific binding, while the azide (B81097) groups serve as handles for "clicking" on targeting ligands or diagnostic molecules, such as DNA aptamers or antibodies functionalized with a complementary alkyne or cyclooctyne (B158145) group. nih.govresearchgate.net This modular approach allows for the creation of highly specific and bright probes for detecting proteins and other biomarkers. nih.govresearchgate.net
Furthermore, these linkers are being used to develop dual-modal imaging agents for cancer. For example, a nanoglobular probe was synthesized for both magnetic resonance imaging (MRI) and fluorescence imaging. nih.gov In this complex synthesis, Azido-PEG-NHS was used to create a bifunctional linker which was then attached to a dendrimer. nih.gov This platform allowed for the subsequent conjugation of a Gd-DOTA chelate (for MRI contrast), a Cy5 fluorophore (for optical imaging), and a tumor-targeting peptide via click chemistry. nih.gov Similarly, Azido-PEG-NHS reagents have been instrumental in creating nanoprobes for Positron Emission Tomography (PET) imaging, where they are used to attach chelators like DOTA (for chelating radionuclides like 64Cu) to targeting antibodies or nanoparticles. nih.govthno.org
| Probe Type | Methodological Role of Azido-PEG-NHS | Imaging Modality | Target Application | Reference(s) |
| Fluorescent Nanoparticle | Provides azide handles on the nanoparticle surface for click chemistry conjugation of targeting aptamers. | Fluorescence Microscopy, Flow Cytometry | Protein and biomarker detection | nih.gov, researchgate.net, biorxiv.org |
| Dual-Modal Nanoglobule | Acts as a bifunctional linker to attach targeting peptides and imaging agents (Cy5) to a Gd-DOTA-functionalized dendrimer. | MRI & Fluorescence Imaging | Image-guided surgery of prostate cancer | nih.gov |
| PET Imaging Nanodisc | Used to create azido-functionalized antibodies and payloads (Doxorubicin) for attachment to DBCO-functionalized lipid nanodiscs. | PET Imaging | CEA-positive tumor imaging | nih.gov |
| Optical/PET Nanoprobe | Used to functionalize glycol chitosan (B1678972) nanoparticles with azide groups for subsequent click conjugation of imaging agents. | Optical & PET Imaging | Cancer diagnosis | acs.org |
Future Directions in Smart Polymer and Multifunctional Material Design
The convergence of polymer chemistry and bioconjugation, facilitated by reagents like Azido-PEG1-CH2CO2-NHS, is driving the creation of "smart" materials that can respond to their environment or perform multiple functions simultaneously.
Multifunctional PEG Architectures: Research is moving beyond simple linear PEG linkers to more complex architectures like dendronised and hyperbranched PEGs. mdpi.compolymerfactory.com These materials feature a PEG core decorated with dendritic wedges, resulting in a high density of functional groups (such as azides) on a single molecule. polymerfactory.com This multivalency is highly advantageous for applications like drug delivery, where a higher drug-to-carrier ratio can be achieved, and for creating highly crosslinked hydrogels for tissue engineering. mdpi.comfraunhofer.de
Stimuli-Responsive Polymers: Azido-PEG-NHS linkers are being incorporated into polymers that exhibit stimuli-responsive behavior. For example, temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can be synthesized with azide functionalities. These polymers undergo a phase transition at a specific temperature, which can be exploited for controlled drug release or cell sheet engineering. The azide groups allow for the conjugation of these smart polymers to proteins or other biomolecules using click chemistry. Similarly, pH-responsive polymers that contain Azido-PEG-NHS linkers can be designed to self-assemble into different nanostructures (like micelles or vesicles) depending on the ambient pH, offering sophisticated drug delivery mechanisms. researchgate.net
The future in this area points towards materials with combined functionalities, such as polymers that are both temperature- and pH-responsive, or multifunctional hydrogels that not only act as scaffolds for tissue growth but also deliver therapeutic agents in a controlled manner and allow for non-invasive imaging of the regeneration process. fraunhofer.denih.gov
Scalability Challenges and Opportunities in the Synthesis and Application of Complex Bioconjugation Reagents
While this compound and its derivatives offer immense potential, their transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. The synthesis of heterobifunctional linkers is often a multi-step process requiring careful purification at each stage to achieve the high purity (>95%) required for pharmaceutical applications. fcad.comnih.gov
Synthesis and Purification: The synthesis of these linkers involves protecting group chemistry and the sequential introduction of the azide and NHS ester functionalities. nih.gov Achieving high yields and purity on a large scale can be difficult, and often requires extensive chromatographic purification, which is both time-consuming and expensive. nih.govnih.gov Ensuring batch-to-batch consistency is critical, especially for GMP (Good Manufacturing Practice) grade materials intended for clinical use. jenkemusa.comjenkemusa.com
Characterization: The characterization of the final bioconjugate is another significant hurdle. It is essential to confirm the success of the conjugation, determine the degree of labeling (e.g., the number of linker-drug molecules per antibody), and ensure that the biological activity of the biomolecule has not been compromised. nih.govjove.com This requires a suite of analytical techniques, including mass spectrometry (MALDI-TOF), chromatography (HPLC), and various spectroscopic methods. jove.cominterchim.fr
Opportunities: Despite these challenges, there are significant opportunities. Companies specializing in PEG synthesis are developing more efficient and scalable manufacturing processes. jenkemusa.comjenkemusa.com The development of robust, scalable synthesis methodologies for heterobifunctional linkers from inexpensive starting materials is an active area of research. nih.govijrpr.com Furthermore, innovations in purification techniques, such as more efficient chromatography media and methods, are helping to address the downstream processing bottlenecks. nih.gov The increasing demand for these reagents, driven by the expanding pipelines of ADCs, PROTACs, and diagnostic agents, is a powerful incentive for overcoming the current scalability limitations. fcad.comijrpr.com
Q & A
Q. What are the critical safety considerations when handling Azido-PEG1-CH2CO2-NHS in laboratory settings?
- Methodological Answer : this compound is classified under GHS as acute toxicity (oral, Category 4; H302), skin irritation (Category 2; H315), eye irritation (Category 2A; H319), and respiratory irritation (H335). Key precautions include:
- Engineering Controls : Use fume hoods to ensure adequate ventilation .
- Personal Protective Equipment (PPE) : Wear impervious gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is recommended if aerosolization occurs .
- Spill Management : Absorb spills with inert materials (e.g., diatomite) and decontaminate surfaces with ethanol. Avoid contact with drains or waterways .
- Storage : Store in a cool, dry place away from strong acids/alkalis and oxidizing agents to prevent decomposition .
Q. How does the molecular structure of this compound influence its reactivity in bioconjugation?
- Methodological Answer : The compound features two reactive groups:
- NHS Ester : Reacts with primary amines (-NH₂) in proteins or oligonucleotides to form stable amide bonds. The reaction is pH-dependent (optimal at pH 7–9) and requires anhydrous conditions to prevent hydrolysis .
- Azide Group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for "click chemistry." The short PEG1 spacer balances hydrophilicity and steric hindrance, making it suitable for small-molecule conjugates .
- Key Limitation : The short PEG chain may reduce solubility in aqueous buffers compared to longer PEG variants (e.g., PEG4 or PEG8) .
Advanced Research Questions
Q. What experimental strategies can optimize the conjugation efficiency of this compound with amine-containing biomolecules?
- Methodological Answer :
- Reaction Buffer Optimization : Use phosphate-buffered saline (PBS, pH 8.0–8.5) or HEPES (pH 7.5–8.5) to stabilize the NHS ester. Avoid Tris buffers, as free amines compete with target biomolecules .
- Molar Ratio : A 2–5:1 molar excess of this compound to the target amine ensures complete conjugation. Monitor unreacted NHS esters via UV-Vis (absorbance at 260 nm) .
- Temperature and Time : Conduct reactions at 4°C for 12–16 hours to minimize hydrolysis. For faster kinetics, room temperature (2–4 hours) may suffice, but monitor pH stability .
- Post-Reaction Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents. Confirm conjugation via MALDI-TOF or SDS-PAGE .
Q. How can researchers address discrepancies in reported reaction kinetics of this compound under varying pH conditions?
- Methodological Answer : Contradictions in kinetic data often arise from:
- Buffer Interference : Tris or ammonium-based buffers may artificially depress reaction rates due to competing amine groups. Validate results in multiple buffer systems (e.g., PBS vs. carbonate) .
- Hydrolysis Rates : NHS esters hydrolyze faster at higher pH (>9.0). Use stopped-flow spectroscopy to quantify hydrolysis vs. conjugation rates .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, if one study reports 80% conjugation efficiency at pH 8.5 while another shows 50%, assess variables like temperature, ionic strength, or protein concentration .
Q. What are the best practices for characterizing this compound conjugation products?
- Methodological Answer :
- Analytical Techniques :
- MALDI-TOF/MS : Detects mass shifts in conjugated proteins (e.g., +159.14 Da for PEG1-CH2CO2 adducts) .
- Fluorescence Labeling : Use azide-compatible probes (e.g., DBCO-Cy5) to confirm click chemistry efficiency via fluorescence microscopy or flow cytometry .
- FT-IR/NMR : Identify characteristic peaks (e.g., azide stretch at ~2100 cm⁻¹ in FT-IR; NHS ester carbonyl at ~170 ppm in ¹³C NMR) .
- Quantitative Metrics : Calculate conjugation efficiency using Bradford assays (protein concentration) and HPLC (free vs. conjugated reagent) .
Data Interpretation and Experimental Design
Q. How should researchers design controls to validate specificity in this compound-based assays?
- Methodological Answer :
- Negative Controls :
- Omit the NHS ester or azide group to confirm reaction specificity.
- Use amine-free buffers to rule out non-target binding .
- Positive Controls :
- Conjugate a model protein (e.g., BSA) with a known amine density. Compare results to literature values .
- Use commercial azide-alkyne kits (e.g., DBCO-fluorophores) as benchmarks for click chemistry efficiency .
Q. What are the implications of this compound's incompatibility with strong oxidizing agents?
- Methodological Answer :
- Reaction Interference : Oxidizers (e.g., H₂O₂) may degrade the azide group, reducing click chemistry efficiency. Pre-treat samples with reducing agents (e.g., TCEP) to scavenge oxidizers .
- Storage Risks : Decomposition products (e.g., NOx gases) may form under oxidative conditions. Store in argon-sealed vials and monitor for pressure changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
